{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Overview
Description
The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It’s important to note that the information available is limited and may not fully describe the compound .
Physical And Chemical Properties Analysis
The compound “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride” is known to have a molecular weight of 277.21326 . It’s important to note that the information available is limited and may not fully describe the physical and chemical properties of the compound.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including “{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride”, have been found to exhibit potent antioxidant activity. Some synthesized compounds have shown promising results in in vitro antioxidant properties .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties. They have been used in the development of new compounds that act as antimicrobial, antifungal, and antiviral drug molecules .
Anti-inflammatory Activity
Thiazole derivatives have been used in the development of anti-inflammatory drugs. They have been found to have significant anti-inflammatory effects .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities. They have been used in the development of new compounds that act as antitumor or cytotoxic drug molecules .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects. They have been used in the development of new compounds that act as neuroprotective drug molecules .
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant effects. They have been used in the development of new compounds that act as anticonvulsant drug molecules .
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects. They have been used in the development of new compounds that act as diuretic drug molecules .
Analgesic Activity
Thiazole derivatives have been found to have analgesic effects. They have been used in the development of new compounds that act as analgesic drug molecules .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, which is similar to the thiazole ring in the given compound, have been found to exhibit multidirectional biological activity . They have been associated with significant antibacterial activity .
Mode of Action
For instance, some 1,2,4-triazole derivatives have shown inhibitory potential against DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase, which are essential proteins for bacteria .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to inhibit the function of key enzymes in bacterial cells, thereby disrupting essential biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess good or moderate activities against various test microorganisms .
properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11;;/h2-5,7H,6,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQSCRDSDBBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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